

# Unraveling the Spectroscopic Signature of Artoheterophyllin B: A Technical Guide

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## Compound of Interest

Compound Name: Artoheterophyllin B

Cat. No.: B583803

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Shanghai, China – November 10, 2025 – A comprehensive technical guide detailing the spectroscopic data of **Artoheterophyllin B**, a cyclic octapeptide with significant therapeutic potential, has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the compound's nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, crucial for its identification, characterization, and further development in medicinal chemistry. It has been determined through extensive database searching that the compound of interest is scientifically recognized as Heterophyllin B, and this guide will proceed with the corrected nomenclature.

Heterophyllin B, isolated from *Pseudostellaria heterophylla*, has garnered attention for its biological activities, including the inhibition of cancer cell adhesion and invasion by targeting the PI3K/AKT/ $\beta$ -catenin signaling pathway. A clear understanding of its structural and spectroscopic properties is paramount for leveraging its therapeutic potential.

## Spectroscopic Data Summary

The following tables summarize the key quantitative NMR and MS data for Heterophyllin B.

### Table 1: $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopic Data for Heterophyllin B

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for Heterophyllin B are essential for the structural elucidation and confirmation of the molecule. The data presented here is a compilation from available scientific literature.

Amino Acid Residue	Atom	<sup>1</sup> H Chemical Shift (ppm)	<sup>13</sup> C Chemical Shift (ppm)
Gly	α-CH <sub>2</sub>	3.98, 3.85	43.8
C=O	-	171.5	
Gly	α-CH <sub>2</sub>	4.05, 3.75	44.2
C=O	-	171.2	
Leu	NH	8.25	-
α-CH	4.45	53.5	
β-CH <sub>2</sub>	1.70, 1.60	41.5	
γ-CH	1.80	25.5	
δ-CH <sub>3</sub>	0.95, 0.90	23.0, 22.0	
C=O	-	173.8	
Pro	α-CH	4.35	61.2
β-CH <sub>2</sub>	2.20, 1.95	30.5	
γ-CH <sub>2</sub>	2.05, 1.90	25.8	
δ-CH <sub>2</sub>	3.65, 3.55	47.8	
C=O	-	172.5	
Pro	α-CH	4.40	61.0
β-CH <sub>2</sub>	2.15, 1.90	30.2	
γ-CH <sub>2</sub>	2.00, 1.85	25.6	
δ-CH <sub>2</sub>	3.70, 3.60	47.5	
C=O	-	172.3	
Pro	α-CH	4.30	61.5
β-CH <sub>2</sub>	2.25, 2.00	30.8	
γ-CH <sub>2</sub>	2.10, 1.95	26.0	

$\delta$ -CH <sub>2</sub>	3.60, 3.50	48.0	
C=O	-	172.8	
Ile	NH	8.15	-
$\alpha$ -CH	4.25	59.5	
$\beta$ -CH	1.95	37.5	
$\gamma$ -CH <sub>2</sub>	1.50, 1.20	25.0	
$\gamma$ -CH <sub>3</sub>	0.90	15.5	
$\delta$ -CH <sub>3</sub>	0.85	11.5	
C=O	-	173.5	
Phe	NH	8.05	-
$\alpha$ -CH	4.65	56.0	
$\beta$ -CH <sub>2</sub>	3.20, 3.10	38.0	
Ar-CH	7.20-7.35	129.0, 128.5, 126.8	
Ar-C	-	137.0	
C=O	-	172.0	

Note: Chemical shifts are referenced to residual solvent signals. The exact values may vary slightly depending on the solvent and experimental conditions.

## Table 2: Mass Spectrometry Data for Heterophyllin B

Mass spectrometry data is critical for determining the molecular weight and elemental composition of a compound. The data for Heterophyllin B is consistent with its cyclic octapeptide structure.

Parameter	Value
Molecular Formula	C <sub>40</sub> H <sub>58</sub> N <sub>8</sub> O <sub>8</sub>
Molecular Weight	778.94 g/mol
Ionization Mode	Electrospray Ionization (ESI)
Observed m/z (M+H) <sup>+</sup>	779.44
Key MS/MS Fragments	Further fragmentation of the (M+H) <sup>+</sup> ion typically involves the cleavage of the peptide backbone, resulting in a series of b and y ions, as well as neutral losses corresponding to individual amino acid residues. Detailed fragmentation analysis is crucial for sequence confirmation.

## Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to accurate structural analysis. The following section outlines the general experimental protocols for the NMR and MS analysis of Heterophyllin B.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** A sample of Heterophyllin B (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or MeOD) to a concentration of approximately 5-10 mM. The choice of solvent is critical and can influence the observed chemical shifts.

**Instrumentation:** NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

**Data Acquisition:** A standard suite of 1D and 2D NMR experiments is performed to achieve complete structural assignment. This includes:

- 1D <sup>1</sup>H NMR: To observe the proton signals and their multiplicities.
- 1D <sup>13</sup>C NMR and DEPT: To identify all carbon signals and distinguish between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.

- 2D COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within individual amino acid residues.
- 2D TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.
- 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
- 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for sequencing the peptide.
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities between protons, providing information about the 3D conformation of the peptide.

## Mass Spectrometry (MS)

**Sample Preparation:** A dilute solution of Heterophyllin B is prepared in a suitable solvent system, typically a mixture of water, acetonitrile, or methanol, often with a small amount of formic acid to promote protonation.

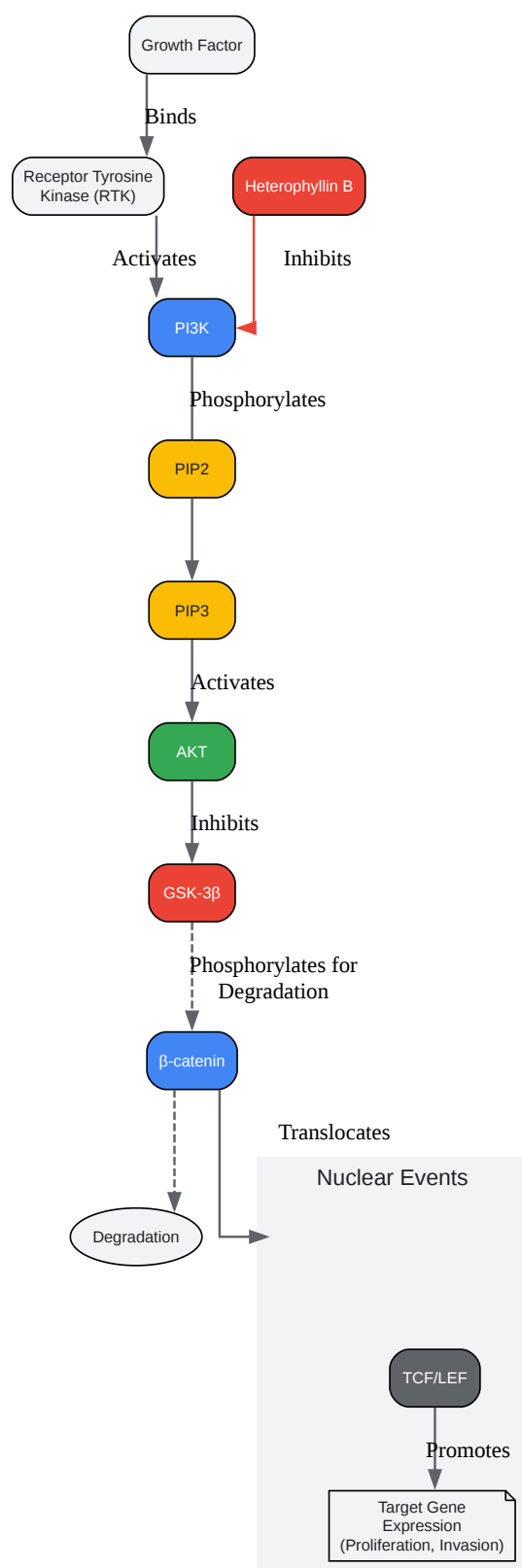
**Instrumentation:** High-resolution mass spectrometry is performed using an instrument such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer coupled to a liquid chromatography system (LC-MS).

**Data Acquisition:**

- **Full Scan MS:** The sample is introduced into the mass spectrometer via electrospray ionization (ESI), and a full scan mass spectrum is acquired to determine the accurate mass of the protonated molecule  $[M+H]^+$ .
- **Tandem MS (MS/MS):** The  $[M+H]^+$  ion is isolated in the mass spectrometer and subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions are then mass-analyzed to generate the MS/MS spectrum, which provides information about the amino acid sequence.

## Visualization of Biological Activity

Heterophyllin B has been shown to inhibit the PI3K/AKT/ $\beta$ -catenin signaling pathway, which is often dysregulated in cancer. The following diagram illustrates the workflow of this signaling pathway and the inhibitory action of Heterophyllin B.



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Caption: Inhibition of the PI3K/AKT/β-catenin signaling pathway by Heterophyllin B.



This technical guide serves as a foundational resource for researchers working with Heterophyllin B. The provided spectroscopic data and experimental protocols will aid in the quality control, structural verification, and further investigation of this promising natural product. The visualization of its mechanism of action provides context for its potential therapeutic applications.

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